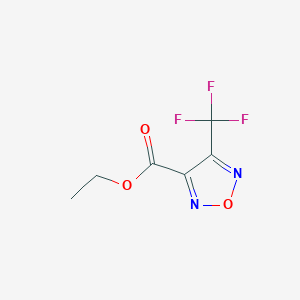![molecular formula C9H19ClO2Si B13886853 3-{[tert-Butyl(dimethyl)silyl]oxy}propanoyl chloride CAS No. 120821-21-8](/img/structure/B13886853.png)
3-{[tert-Butyl(dimethyl)silyl]oxy}propanoyl chloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-{[tert-Butyl(dimethyl)silyl]oxy}propanoyl chloride is an organosilicon compound that features a tert-butyl(dimethyl)silyl group attached to a propanoyl chloride moiety. This compound is of interest due to its utility in organic synthesis, particularly in the protection of hydroxyl groups and its role as an intermediate in the synthesis of more complex molecules.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-{[tert-Butyl(dimethyl)silyl]oxy}propanoyl chloride typically involves the reaction of 3-{[tert-Butyl(dimethyl)silyl]oxy}propanol with thionyl chloride (SOCl2) or oxalyl chloride (COCl)2. The reaction is generally carried out in an inert solvent such as dichloromethane (CH2Cl2) under anhydrous conditions to prevent hydrolysis of the product. The reaction proceeds as follows:
3-[tert-Butyl(dimethyl)silyl]oxypropanol+SOCl2→3-[tert-Butyl(dimethyl)silyl]oxypropanoyl chloride+SO2+HCl
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory-scale synthesis but are optimized for larger-scale operations. This includes the use of continuous flow reactors to improve reaction efficiency and yield. The use of automated systems ensures precise control over reaction conditions, minimizing the risk of side reactions and product degradation.
Chemical Reactions Analysis
Types of Reactions
3-{[tert-Butyl(dimethyl)silyl]oxy}propanoyl chloride undergoes several types of chemical reactions, including:
Nucleophilic substitution: The chloride group can be replaced by various nucleophiles, such as amines, alcohols, and thiols, to form corresponding amides, esters, and thioesters.
Hydrolysis: In the presence of water, the compound hydrolyzes to form 3-{[tert-Butyl(dimethyl)silyl]oxy}propanoic acid.
Reduction: The compound can be reduced to 3-{[tert-Butyl(dimethyl)silyl]oxy}propanol using reducing agents like lithium aluminum hydride (LiAlH4).
Common Reagents and Conditions
Nucleophilic substitution: Reagents such as amines (e.g., methylamine), alcohols (e.g., methanol), and thiols (e.g., ethanethiol) are commonly used. The reactions are typically carried out in anhydrous solvents like tetrahydrofuran (THF) or dichloromethane (CH2Cl2) at room temperature.
Hydrolysis: Water or aqueous solutions of acids or bases can be used. The reaction is usually performed at room temperature.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether or THF is commonly used. The reaction is carried out under an inert atmosphere to prevent moisture from interfering with the reducing agent.
Major Products Formed
Nucleophilic substitution: Amides, esters, and thioesters.
Hydrolysis: 3-{[tert-Butyl(dimethyl)silyl]oxy}propanoic acid.
Reduction: 3-{[tert-Butyl(dimethyl)silyl]oxy}propanol.
Scientific Research Applications
3-{[tert-Butyl(dimethyl)silyl]oxy}propanoyl chloride has several applications in scientific research:
Chemistry: It is used as a protecting group for hydroxyl functionalities in organic synthesis, allowing for selective reactions on other parts of the molecule.
Biology: The compound is used in the synthesis of biologically active molecules, including potential pharmaceuticals and natural product derivatives.
Medicine: It serves as an intermediate in the synthesis of drug candidates, particularly those requiring selective protection and deprotection steps.
Industry: The compound is used in the production of specialty chemicals and materials, including polymers and advanced materials with specific functional properties.
Mechanism of Action
The mechanism of action of 3-{[tert-Butyl(dimethyl)silyl]oxy}propanoyl chloride involves the reactivity of the acyl chloride group. This group is highly electrophilic and readily reacts with nucleophiles, leading to the formation of various derivatives. The tert-butyl(dimethyl)silyl group provides steric protection, enhancing the stability of the compound and preventing unwanted side reactions.
Comparison with Similar Compounds
Similar Compounds
tert-Butyldimethylsilyl chloride: Used for silylation of alcohols and phenols.
(tert-Butyldimethylsilyl)oxyacetaldehyde: Used in the synthesis of complex organic molecules.
3-{[tert-Butyldimethylsilyl]oxy}propanol: An intermediate in the synthesis of 3-{[tert-Butyl(dimethyl)silyl]oxy}propanoyl chloride.
Uniqueness
This compound is unique due to its dual functionality, combining the reactivity of an acyl chloride with the protective properties of a tert-butyl(dimethyl)silyl group. This makes it a valuable reagent in organic synthesis, particularly for multi-step syntheses requiring selective protection and deprotection steps.
Properties
CAS No. |
120821-21-8 |
|---|---|
Molecular Formula |
C9H19ClO2Si |
Molecular Weight |
222.78 g/mol |
IUPAC Name |
3-[tert-butyl(dimethyl)silyl]oxypropanoyl chloride |
InChI |
InChI=1S/C9H19ClO2Si/c1-9(2,3)13(4,5)12-7-6-8(10)11/h6-7H2,1-5H3 |
InChI Key |
BXAYGYQMPIDCKU-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)[Si](C)(C)OCCC(=O)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![4-[(1H-1,2,3-Triazol-1-yl)methyl]benzonitrile](/img/structure/B13886781.png)
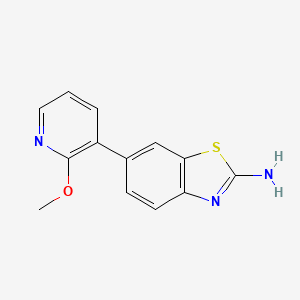

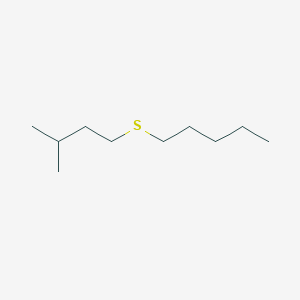
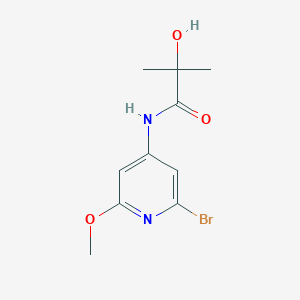
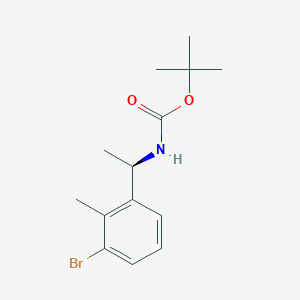
![methyl N-[4-[[5-carbamoyl-4-(cyclopropylamino)pyrimidin-2-yl]amino]phenyl]-N-methylcarbamate](/img/structure/B13886814.png)
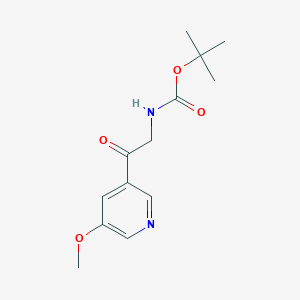
![17-ethynyl-10,17-dihydroxy-7,13-dimethyl-2,6,7,8,9,11,12,14,15,16-decahydro-1H-cyclopenta[a]phenanthren-3-one](/img/structure/B13886828.png)
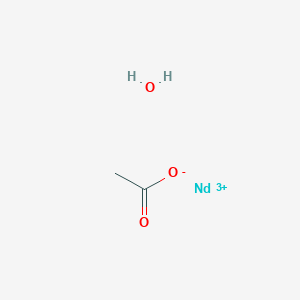
![tert-butyl N-[1-(cyclopentylamino)propan-2-yl]carbamate](/img/structure/B13886841.png)
![3-Iodo-7-(2-methyl-1,2,4-triazol-3-yl)imidazo[1,2-a]pyridine](/img/structure/B13886844.png)
